molecular formula C11H19N3 B1464570 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1211495-48-5

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1464570
CAS No.: 1211495-48-5
M. Wt: 193.29 g/mol
InChI Key: PDZAZQDTRJDJQG-UHFFFAOYSA-N
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Description

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule particularly intriguing.

Biochemical Analysis

Biochemical Properties

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with copper complexes, which are known to exhibit catalytic activity in oxidation reactions . The nature of these interactions often involves coordination with metal ions, which can alter the reactivity and stability of the compound.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can modulate the activity of enzymes involved in oxidative stress responses, such as acetylcholinesterase . This modulation can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with copper ions can result in the formation of stable complexes that exhibit catalytic properties . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound maintains its activity over extended periods, although factors such as temperature and pH can influence its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux can influence the levels of various metabolites, potentially impacting overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and efficacy . Studies have shown that the compound can be efficiently transported across cellular membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable piperidine derivative. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with piperidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the dimethyl groups on the pyrazole ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9-6-10(2)14(13-9)8-11-4-3-5-12-7-11/h6,11-12H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZAZQDTRJDJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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